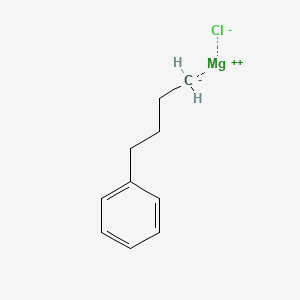
3-methoxycarbonyl-5-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxycarbonyl-5-methylhexanoic acid is an organic compound with the molecular formula C9H16O4. It is a derivative of succinic acid, where the hydrogen atoms are replaced by an isobutyl group and a methyl ester group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxycarbonyl-5-methylhexanoic acid typically involves the esterification of 2-isobutylsuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-Isobutylsuccinic acid+MethanolAcid Catalyst2-Isobutylsuccinic acid 1-methyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-methoxycarbonyl-5-methylhexanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-Isobutylsuccinic acid and methanol.
Reduction: 2-Isobutylsuccinic alcohol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-methoxycarbonyl-5-methylhexanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme-substrate interactions and metabolic pathways.
Industrial Applications: It is used in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-methoxycarbonyl-5-methylhexanoic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding acid and alcohol. The ester group can also participate in nucleophilic acyl substitution reactions, forming different derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Isobutylsuccinic acid: The parent acid of the ester.
Succinic acid 1-methyl ester: A similar ester without the isobutyl group.
2-Isobutylglutaric acid 1-methyl ester: A similar compound with an additional methylene group.
Uniqueness
3-methoxycarbonyl-5-methylhexanoic acid is unique due to the presence of both the isobutyl group and the methyl ester group. This combination imparts specific chemical properties, making it useful in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
3-methoxycarbonyl-5-methylhexanoic acid |
InChI |
InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11) |
Clave InChI |
AJNNFMRCMKGYHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)




![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)



![Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)
